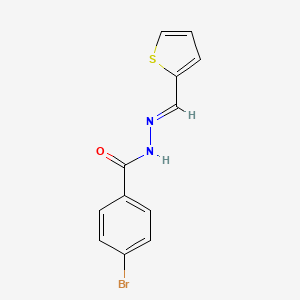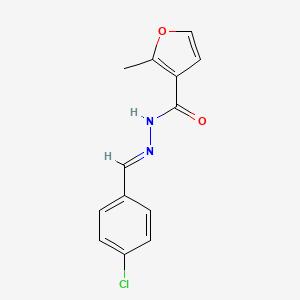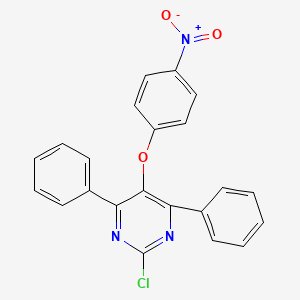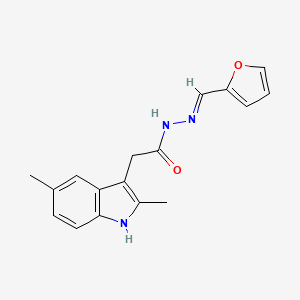
4-bromo-N'-(2-thienylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-(2-thienylmethylene)benzohydrazide, commonly known as BTB, is an organic compound with a molecular formula of C11H8BrN2OS. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
Mechanism of Action
BTB acts as an inhibitor of various enzymes and proteins that are involved in different cellular processes. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. It also inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
BTB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also has anti-inflammatory effects and has been shown to reduce inflammation in various animal models. BTB has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using BTB in lab experiments is its ability to inhibit specific enzymes and proteins, which allows for targeted research. It is also relatively easy to synthesize and purify, which makes it an accessible compound for researchers. One limitation of using BTB is that it may not be effective in all cell types and may have off-target effects in some cases.
Future Directions
There are many potential future directions for research involving BTB. One area of research could be the development of BTB derivatives with improved potency and selectivity. Another area of research could be the investigation of BTB's effects on other diseases, such as cardiovascular disease and Alzheimer's disease. Additionally, further research could be done to elucidate the specific mechanisms of action of BTB and its derivatives.
Conclusion:
In conclusion, BTB is a unique compound with potential therapeutic applications in various diseases. Its ability to inhibit specific enzymes and proteins makes it a valuable tool for targeted research. While there are limitations to its use, there are many potential future directions for research involving BTB and its derivatives.
Scientific Research Applications
BTB has been used in various scientific research applications, including but not limited to, cancer research, diabetes research, and neurodegenerative diseases research. It has been shown to have potential as a therapeutic agent due to its ability to inhibit certain enzymes and proteins that are involved in these diseases.
properties
IUPAC Name |
4-bromo-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXAMECYSAAPGA-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(E)-2-thienylmethyleneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B3854901.png)

![ethyl 4-({[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amino)piperidine-1-carboxylate](/img/structure/B3854907.png)
![N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide]](/img/structure/B3854915.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854922.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3854943.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-naphthalenesulfonamide](/img/structure/B3854945.png)

![1-({1-[(2'-methoxybiphenyl-3-yl)carbonyl]pyrrolidin-2-yl}methyl)-1H-pyrazole](/img/structure/B3854954.png)

![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acetamide](/img/structure/B3854994.png)
![1-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B3855002.png)
